molecular formula C19H21FN2O4S B11141451 2-methoxyethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11141451
M. Wt: 392.4 g/mol
InChI Key: FCGLXRLKUBLMDL-UHFFFAOYSA-N
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Description

2-methoxyethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various functional groups such as a methoxyethyl ester, a fluorophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Pyrimidine Ring Construction: The thiazole intermediate is then reacted with a β-dicarbonyl compound in the presence of a base to form the fused thiazolopyrimidine structure.

    Functional Group Introduction: The introduction of the 4-fluorophenyl group is typically achieved through a nucleophilic aromatic substitution reaction. The methoxyethyl ester group is introduced via esterification, and the ethyl and methyl groups are added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

    Hydrolysis: Carboxylic acids

Scientific Research Applications

2-methoxyethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thiazolopyrimidine exhibit antimicrobial, antiviral, and anticancer activities.

    Medicine: Potential therapeutic applications due to its biological activity. Research is ongoing to explore its efficacy in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 2-ethyl-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-methoxyethyl 2-ethyl-5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The presence of the fluorophenyl group in 2-methoxyethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chloro- and bromo- counterparts, which may exhibit different reactivity and biological activity.

Properties

Molecular Formula

C19H21FN2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

2-methoxyethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21FN2O4S/c1-4-14-17(23)22-16(12-5-7-13(20)8-6-12)15(11(2)21-19(22)27-14)18(24)26-10-9-25-3/h5-8,14,16H,4,9-10H2,1-3H3

InChI Key

FCGLXRLKUBLMDL-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)F

Origin of Product

United States

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